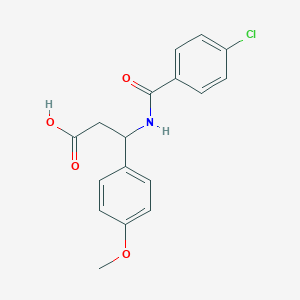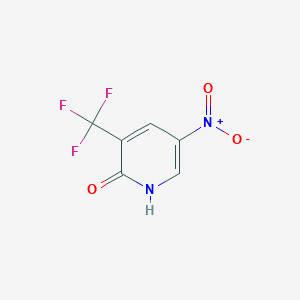
2-羟基-5-硝基-3-(三氟甲基)吡啶
描述
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3F3N2O3. It is also known by various synonyms, including 3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one. The compound appears as a white solid with a melting point of 189°C to 190°C. It is used in various applications, including as a matrix for enhanced MALDI imaging of tissue metabolites .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) are synthesized using various methods. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), serves as a chemical intermediate for several crop-protection products. The synthesis of 2,3,5-DCTF has been well-studied .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine consists of a pyridine ring with a hydroxyl group (OH) and a nitro group (NO2) attached at specific positions. The trifluoromethyl group (CF3) enhances its chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound can vary based on its functional groups. For example, it can participate in nucleophilic substitution reactions or undergo transformations to form other derivatives .科学研究应用
Catalysis
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: is utilized in catalytic processes due to its ability to facilitate reactions by providing an alternative pathway with a lower activation energy. Its unique structure allows it to act as a ligand, forming complexes with metals that can catalyze various chemical reactions .
Drug Design
In the pharmaceutical industry, this compound serves as a precursor in the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable, as it can increase the metabolic stability of potential drug candidates .
Molecular Recognition
This compound’s distinct electronic and structural properties enable it to bind selectively with other molecules, making it useful in the development of sensors and assays for detecting specific substances .
Natural Product Synthesis
As a synthetic intermediate, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is involved in the synthesis of complex natural products. Its reactive nitro group can undergo various transformations, aiding in the construction of diverse molecular architectures .
MALDI Imaging
Recent studies have identified 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a novel matrix for MALDI imaging, enhancing the detection and imaging of endogenous metabolites in tissues like the liver and brain in positive ion mode .
Heterocyclic Building Block
This compound is a valuable building block in heterocyclic chemistry. It can be used to create a wide range of heterocyclic compounds, which are crucial in many areas of chemical research, including materials science and pharmaceuticals .
作用机制
The biological activities of TFMP derivatives are attributed to a combination of the unique physicochemical properties of the fluorine atom and the specific characteristics of the pyridine moiety. These properties may influence interactions with biological targets .
Physical and Chemical Properties Analysis
Safety and Hazards
未来方向
属性
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUILUYFGJBXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379375 | |
| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | |
CAS RN |
99368-66-8 | |
| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) work as a matrix in MALDI-MSI, and what advantages does it offer over traditional matrices?
A1: HNTP functions as a matrix in MALDI-MSI due to its advantageous properties. [] It exhibits strong ultraviolet absorption, allowing it to efficiently absorb laser energy during the MALDI process. This absorbed energy is then transferred to the analyte molecules, causing their desorption and ionization. Additionally, HNTP forms μm-scale crystals, which is ideal for creating a homogeneous matrix layer and incorporating analyte molecules within the matrix.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

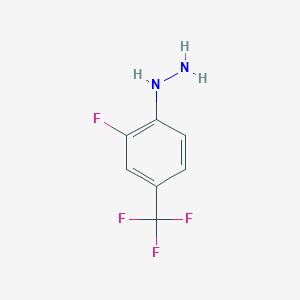
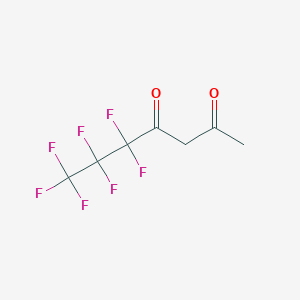
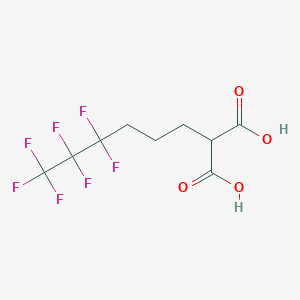
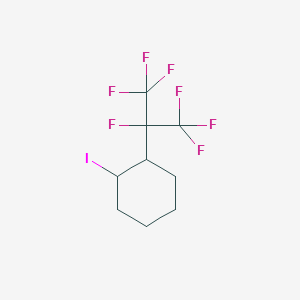

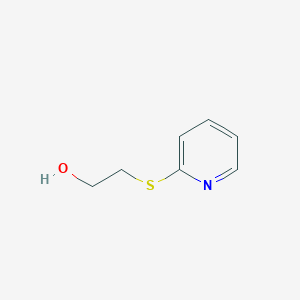
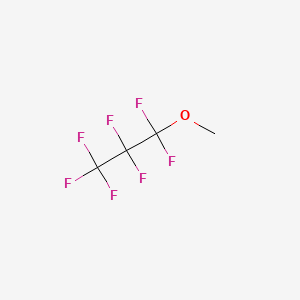
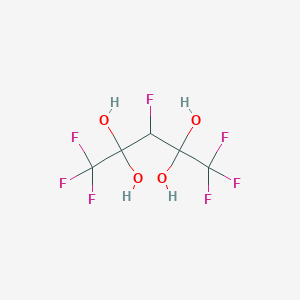
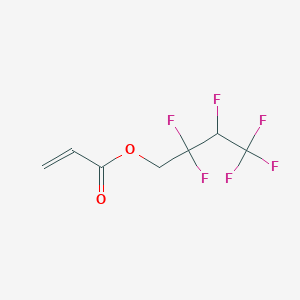
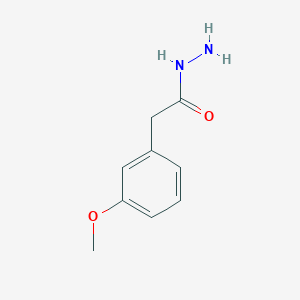
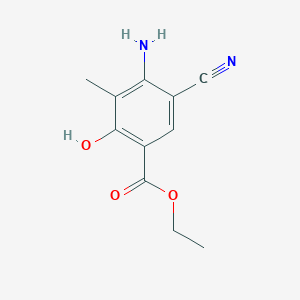
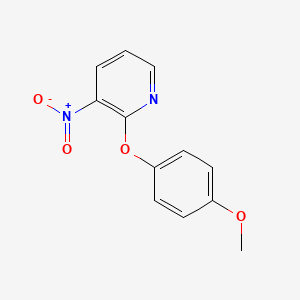
![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)
